molecular formula C23H21N3O3S3 B11974681 N-(3,5-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

N-(3,5-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B11974681
M. Wt: 483.6 g/mol
InChI Key: AKKJFYWBOSQEBT-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHOXYPHENYL)-2-({5-[(1-NAPHTHYLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a naphthylmethylsulfanyl group, and a thiadiazolylsulfanyl group

Preparation Methods

The synthesis of N-(3,5-DIMETHOXYPHENYL)-2-({5-[(1-NAPHTHYLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the 3,5-dimethoxyphenyl group: This can be achieved through the methoxylation of a phenyl ring.

    Synthesis of the 1-naphthylmethylsulfanyl group:

    Construction of the 1,3,4-thiadiazol-2-yl group: This step includes the formation of the thiadiazole ring, which can be synthesized through cyclization reactions involving thiosemicarbazides and carboxylic acids.

    Coupling reactions: The final step involves coupling the intermediate compounds to form the target molecule under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

N-(3,5-DIMETHOXYPHENYL)-2-({5-[(1-NAPHTHYLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

Scientific Research Applications

N-(3,5-DIMETHOXYPHENYL)-2-({5-[(1-NAPHTHYLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is investigated for its potential use in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-2-({5-[(1-NAPHTHYLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(3,5-DIMETHOXYPHENYL)-2-({5-[(1-NAPHTHYLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE can be compared with similar compounds, such as:

    N-(3,5-Dimethoxyphenyl)acetamide: This compound shares the dimethoxyphenyl group but lacks the naphthylmethylsulfanyl and thiadiazolylsulfanyl groups, making it less complex.

    N-(3,5-Dimethoxyphenyl)-N,N-dimethylurea:

    Propanamide, N-(3,5-dimethoxyphenyl)-: Similar in structure but with different functional groups, affecting its reactivity and uses.

Properties

Molecular Formula

C23H21N3O3S3

Molecular Weight

483.6 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H21N3O3S3/c1-28-18-10-17(11-19(12-18)29-2)24-21(27)14-31-23-26-25-22(32-23)30-13-16-8-5-7-15-6-3-4-9-20(15)16/h3-12H,13-14H2,1-2H3,(H,24,27)

InChI Key

AKKJFYWBOSQEBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

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